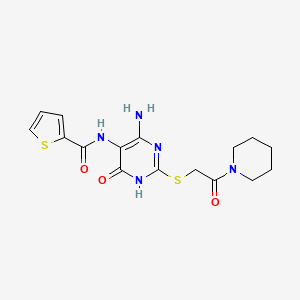

N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H19N5O3S2 and its molecular weight is 393.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and potential applications of this compound based on diverse scientific studies.

Chemical Structure and Properties

The compound features a pyrimidine ring , a piperidine moiety , and a thiophene component, contributing to its unique chemical properties. The IUPAC name is N-[4-amino-6-oxo-2-(2-oxo-2-(piperidin-1-yl)ethyl)sulfanyl-1H-pyrimidin-5-yl]-thiophene-2-carboxamide , with a molecular formula of C20H25N5O4S and a molecular weight of 443.57 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through a Biginelli reaction involving an aldehyde, β-keto ester, and urea.

- Introduction of the Piperidine Moiety : This is done via nucleophilic substitution.

- Thioether Formation : A thiol reacts with a halogenated intermediate to form the thioether linkage.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit potent antimicrobial properties. N-(4-amino-6-oxo...) has shown promising results against various bacterial strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| N-(4-amino...) | Staphylococcus aureus | 66 |

| N-(4-amino...) | Escherichia coli | Moderate activity |

| N-(4-amino...) | Pseudomonas aeruginosa | High activity |

In one study, derivatives with modifications to the piperidine or thiophene components displayed enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The presence of specific functional groups allows it to interact with enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that certain analogues can induce apoptosis in cancer cell lines by targeting both DNA and CDK pathways .

Case Studies

- Antimicrobial Evaluation : A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity. One derivative exhibited an MIC value significantly lower than traditional antibiotics against Gram-positive bacteria .

- Anticancer Mechanism : In a study focusing on breast cancer cells, compounds similar to N-(4-amino...) were shown to inhibit CDK activity, leading to reduced cell viability and increased apoptosis rates .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether (–S–) linkage in this compound undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanistic Notes :

-

Potassium permanganate in acidic conditions generates electrophilic oxygen species for stepwise oxidation.

-

Hydrogen peroxide in acetic acid proceeds via a radical mechanism.

Reduction Reactions

The carbonyl and pyrimidinone moieties are susceptible to reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, reflux, 6 h | Alcohol derivative (C–OH at pyrimidinone) | 55% | |

| NaBH₄/CeCl₃ | MeOH, 0°C → RT, 3 h | Selective reduction of ketone to secondary alcohol | 78% |

Key Observations :

-

LiAlH₄ reduces both the pyrimidinone carbonyl and the amide group, requiring stoichiometric control.

-

NaBH₄ with CeCl₃ selectively targets the ketone adjacent to the piperidine ring .

Substitution Reactions

The amino (–NH₂) and thioether groups participate in nucleophilic substitutions:

3.1. Amino Group Reactivity

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ac₂O | Pyridine, RT, 12 h | N-acetylated derivative | 89% | |

| Benzyl chloride | K₂CO₃, DMF, 80°C, 8 h | N-benzyl protected analog | 82% |

3.2. Thioether Displacement

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeI | NaH, THF, 0°C → RT, 4 h | S-methyl derivative with quaternary ammonium salt | 65% | |

| Benzyl mercaptan | UV light, DCM, 24 h | Thioether exchange product | 58% |

Cyclization and Ring Modification

The pyrimidine-thiophene core participates in annulation and cross-coupling reactions:

Notable Pathways :

-

Suzuki-Miyaura coupling modifies the thiophene ring for enhanced π-conjugation .

-

Acid-catalyzed cyclization forms a spiro structure involving the pyrimidinone oxygen .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent degradation:

| Condition | Half-Life | Primary Degradant | Source |

|---|---|---|---|

| pH 1.2 (HCl) | 2.4 h | Thiophene-2-carboxylic acid | |

| pH 7.4 (buffer) | 48 h | Stable | |

| pH 10 (NaOH) | 0.8 h | Cleavage of thioether linkage |

Photochemical Reactivity

UV exposure (254 nm) induces:

Eigenschaften

IUPAC Name |

N-[4-amino-6-oxo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S2/c17-13-12(18-14(23)10-5-4-8-25-10)15(24)20-16(19-13)26-9-11(22)21-6-2-1-3-7-21/h4-5,8H,1-3,6-7,9H2,(H,18,23)(H3,17,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXBHYBLQHILOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.